2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol
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Overview
Description
2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets. For example, as a Janus kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways. This inhibition can modulate immune responses and has potential therapeutic applications in autoimmune diseases and cancers.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the hydroxyl group at the 6-position.
1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol is unique due to the presence of the hydroxyl group at the 6-position, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol |
InChI |
InChI=1S/C11H12N4O/c16-9-1-2-10-13-11(14-15(10)7-9)8-3-5-12-6-4-8/h3-6,9,16H,1-2,7H2 |
InChI Key |
ZPVXNBLCCJGVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NN2CC1O)C3=CC=NC=C3 |
Origin of Product |
United States |
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